Cas no 24431-27-4 (2-(4-Ethylphenoxy)acetic Acid)

2-(4-Ethylphenoxy)acetic Acid is a synthetic organic compound characterized by its carboxylic acid functional group and an ethyl-substituted phenoxy moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural features, including the phenoxy and acetic acid groups, make it a versatile building block for derivatization and further chemical modifications. The ethyl substitution enhances lipophilicity, which can influence reactivity and solubility properties in various applications. The compound is typically supplied in high purity to ensure consistent performance in synthetic processes. Proper handling and storage are recommended due to its acidic nature.
2-(4-Ethylphenoxy)acetic Acid structure
2-(4-Ethylphenoxy)acetic Acid structure
Product Name:2-(4-Ethylphenoxy)acetic Acid
CAS No:24431-27-4
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00014366
CID:88506
PubChem ID:90499
Update Time:2025-05-25

2-(4-Ethylphenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-Ethylphenoxy)-acetic acid
    • 4-Ethylphenoxyacetic acid
    • Acetic acid, (4-ethylphenoxy)-
    • 2-(4-ethylphenoxy)acetic acid
    • BB 0216363
    • SY157634
    • SR-01000514403-1
    • 24431-27-4
    • EINECS 246-245-9
    • EN300-16932
    • AN-329/40640794
    • Z56824185
    • AKOS000104386
    • 4-ethylphenoxyacetic acid, AldrichCPR
    • UNII-HEV5GUH92X
    • NS00027653
    • FT-0604766
    • CS-0309199
    • SR-01000514403
    • MFCD00014366
    • Cambridge id 5147400
    • (p-ethylphenoxy)acetic acid
    • SCHEMBL2336059
    • AS-40122
    • DTXSID70179191
    • (4-Ethylphenoxy)acetic acid
    • HEV5GUH92X
    • BBL015073
    • STK121370
    • DB-046449
    • ALBB-000226
    • 2-(4-Ethylphenoxy)acetic Acid
    • MDL: MFCD00014366
    • Inchi: 1S/C10H12O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
    • InChI Key: WVELHLIHMYYZAT-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C=CC(=CC=1)CC
    • BRN: 2259506

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Color/Form: Cream or white solid
  • Density: Not available
  • Melting Point: 92-94°C
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.53
  • PSA: 46.53000
  • LogP: 1.71240
  • Solubility: Not determined
  • Vapor Pressure: Not available

2-(4-Ethylphenoxy)acetic Acid Security Information

2-(4-Ethylphenoxy)acetic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-Ethylphenoxy)acetic Acid Pricemore >>

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Additional information on 2-(4-Ethylphenoxy)acetic Acid

2-(4-Ethylphenoxy)acetic Acid: A Comprehensive Overview

2-(4-Ethylphenoxy)acetic Acid, also known by its CAS number CAS No. 24431-27-4, is a compound of significant interest in various scientific and industrial applications. This organic compound, with the molecular formula C11H16O3, belongs to the class of phenolic compounds and has been extensively studied for its unique properties and potential uses. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.

The structure of 2-(4-Ethylphenoxy)acetic Acid consists of a phenoxy group attached to an acetic acid moiety. The phenoxy group is derived from phenol, with an ethyl substituent at the para position, which imparts specific electronic and steric properties to the molecule. This structure contributes to its reactivity and functionality in various chemical reactions. The compound is typically synthesized through nucleophilic substitution or esterification reactions, depending on the desired application.

Recent studies have highlighted the potential of 2-(4-Ethylphenoxy)acetic Acid in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers and coatings with enhanced thermal stability and mechanical properties. For instance, a 2023 study published in the Journal of Polymer Science demonstrated that incorporating this compound into polymer matrices significantly improved their resistance to environmental factors such as UV radiation and moisture.

In addition to its role in materials science, 2-(4-Ethylphenoxy)acetic Acid has also found applications in pharmaceutical research. Its ability to act as a chelating agent has been leveraged in drug delivery systems, where it facilitates the controlled release of therapeutic agents. A 2023 paper in the European Journal of Pharmaceutical Sciences reported that formulations incorporating this compound exhibited superior bioavailability compared to conventional drug delivery systems.

The agricultural sector has also benefited from the properties of 2-(4-Ethylphenoxy)acetic Acid. It has been investigated as a potential herbicide due to its ability to inhibit plant growth at specific stages. A study conducted in 2023 by researchers at the University of California revealed that this compound showed selective activity against certain weed species without adversely affecting crop plants, making it a promising candidate for sustainable agricultural practices.

Beyond these applications, recent advancements in green chemistry have led to the exploration of more eco-friendly synthesis methods for 2-(4-Ethylphenoxy)acetic Acid. Traditional synthesis routes often involve harsh conditions and toxic reagents; however, new approaches utilizing enzymatic catalysis or microwave-assisted synthesis have emerged. These methods not only reduce environmental impact but also enhance reaction efficiency, paving the way for large-scale industrial production.

In conclusion, 2-(4-Ethylphenoxy)acetic Acid, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research and industrial applications. From materials science to pharmaceuticals and agriculture, its potential seems limitless. As researchers uncover new avenues for its use and develop more sustainable synthesis methods, this compound is poised to play an even greater role in shaping future technologies and industries.

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